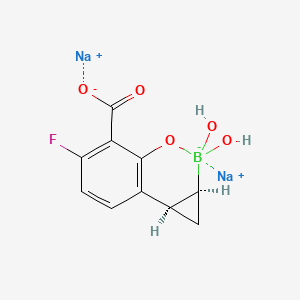

(1R,2S)-Xeruborbactam disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H8BFNa2O5 |

|---|---|

Molecular Weight |

283.96 g/mol |

IUPAC Name |

disodium;(2R,4S)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate |

InChI |

InChI=1S/C10H9BFO5.2Na/c12-7-2-1-4-5-3-6(5)11(15,16)17-9(4)8(7)10(13)14;;/h1-2,5-6,15-16H,3H2,(H,13,14);;/q-1;2*+1/p-1/t5-,6-;;/m0../s1 |

InChI Key |

RLVWXGRGTAHSCI-USPAICOZSA-M |

Isomeric SMILES |

[B-]1([C@H]2C[C@H]2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+] |

Canonical SMILES |

[B-]1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

(1R,2S)-Xeruborbactam Disodium: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-Xeruborbactam disodium, also known as QPX7728, is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) developed to combat the growing threat of antibiotic resistance in Gram-negative bacteria.[1][2] Its unique cyclic boronic acid structure confers the ability to inhibit a wide array of β-lactamase enzymes, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B).[2][3][4] This positions xeruborbactam (B10854609) as a critical agent for restoring the efficacy of β-lactam antibiotics against multidrug-resistant pathogens such as Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1] Furthermore, xeruborbactam exhibits a secondary mechanism of action through the inhibition of penicillin-binding proteins (PBPs), contributing to its overall antibacterial effect.[1][5] This technical guide provides an in-depth analysis of the mechanism of action of xeruborbactam, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: β-Lactamase Inhibition

The primary mechanism of action of xeruborbactam is the inhibition of β-lactamase enzymes. These enzymes are the primary defense mechanism of many resistant bacteria against β-lactam antibiotics, works by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1][6] Xeruborbactam's broad-spectrum activity is a significant advantage over many existing β-lactamase inhibitors, which are often ineffective against certain classes of β-lactamases, particularly MBLs.[2][7]

Inhibition of Serine-β-Lactamases (Classes A, C, and D)

Xeruborbactam demonstrates potent inhibition of a wide range of serine-β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases.[3] The inhibition of serine-β-lactamases by xeruborbactam follows a two-step mechanism. Initially, a non-covalent complex is formed, which then proceeds to a reversible covalent interaction where the boron atom of xeruborbactam forms a bond with the catalytic serine residue in the active site of the β-lactamase.[2] This process is characterized by progressive inactivation of the enzyme.[3]

The stability of the xeruborbactam-enzyme complex, and thus the duration of inhibition, varies depending on the specific β-lactamase. The target residence time can range from a few minutes for some OXA carbapenemases to several hours for KPC and CTX-M-15 enzymes.[3]

Inhibition of Metallo-β-Lactamases (Class B)

A key feature of xeruborbactam is its ability to inhibit clinically significant MBLs, such as NDM-1 and VIM-1, which are resistant to currently available serine-β-lactamase inhibitors.[2][3] The mechanism of MBL inhibition by xeruborbactam is competitive, characterized by fast-on/fast-off kinetics.[3] This means that xeruborbactam rapidly binds to and dissociates from the active site of the MBL, competing with the β-lactam antibiotic for access to the enzyme.

Secondary Mechanism of Action: Penicillin-Binding Protein (PBP) Inhibition

In addition to its potent β-lactamase inhibition, xeruborbactam also exhibits direct antibacterial activity by binding to and inhibiting penicillin-binding proteins (PBPs).[1][5] PBPs are essential bacterial enzymes involved in the synthesis of the peptidoglycan layer of the cell wall.[1] By inhibiting PBPs, xeruborbactam disrupts cell wall maintenance and synthesis, leading to bacterial cell death. This intrinsic antibacterial activity enhances the overall potency of β-lactam antibiotics when used in combination with xeruborbactam, even in bacterial strains that do not produce β-lactamases.[5][8]

Treatment of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa with xeruborbactam at its minimum inhibitory concentration (MIC) results in morphological changes similar to those induced by meropenem, a carbapenem (B1253116) antibiotic that primarily inhibits PBPs.[1][5] In Acinetobacter baumannii, the morphological alterations are consistent with the inhibition of multiple PBPs.[1][5]

Data Presentation

Table 1: In Vitro Inhibition of Purified β-Lactamases by Xeruborbactam (QPX7728)

| β-Lactamase Class | Enzyme | IC50 (nM) | Ki (nM) |

| Class A (Serine) | KPC-2 | 2.9 ± 0.4[3] | - |

| CTX-M-15 | 1-3[3] | - | |

| SHV-12 | 1-3[3] | - | |

| TEM-43 | Low nM range[2] | - | |

| Class B (Metallo) | NDM-1 | 55 ± 25[3] | 32 ± 14[3] |

| VIM-1 | 14 ± 4[3] | 7.5 ± 2.1[3] | |

| IMP-1 | 610 ± 70[3] | 240 ± 30[3] | |

| Class C (Serine) | P99 | 22 ± 8[3] | - |

| Class D (Serine) | OXA-48 | 1-2[3] | - |

| OXA-23 | 1-2[3] | - | |

| OXA-24/40 | 1-2[3] | - | |

| OXA-58 | 1-2[3] | - |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data compiled from multiple sources.[2][3]

Table 2: In Vitro Activity of Meropenem in Combination with Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)

| Organism Group | Meropenem MIC90 (µg/mL) | Meropenem/Xeruborbactam (8 µg/mL) MIC90 (µg/mL) |

| All CRE | >64 | 1 |

| KPC-producing | >64 | 0.125 |

| MBL-producing | >64 | 1 |

| OXA-48-like-producing | >64 | 0.25 |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data adapted from a study on a large panel of clinical isolates.[9]

Table 3: Xeruborbactam (QPX7728) Binding Affinity for Penicillin-Binding Proteins (PBPs)

| Organism | PBP | IC50 (µM) |

| Escherichia coli & Klebsiella pneumoniae | PBP1a/1b | 40-70[5] |

| PBP2 | 40-70[5] | |

| PBP3 | 40-70[5] | |

| Acinetobacter baumannii | PBP1a | 1.4[5] |

| PBP2 | 23[5] | |

| PBP3 | 140[5] |

IC50: Half-maximal inhibitory concentration. Data from a study investigating the intrinsic antibacterial activity of xeruborbactam.[5]

Experimental Protocols

β-Lactamase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of xeruborbactam against purified β-lactamase enzymes.

Materials:

-

Purified β-lactamase enzyme

-

Xeruborbactam disodium

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

-

96-well microtiter plate

-

Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin)

Procedure:

-

Prepare a stock solution of xeruborbactam in the assay buffer.

-

Perform serial dilutions of the xeruborbactam stock solution in the assay buffer to create a range of inhibitor concentrations.

-

In the wells of a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to each well containing the different concentrations of xeruborbactam.

-

Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (no enzyme or inhibitor).

-

Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 30°C) for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.

-

Immediately monitor the change in absorbance over time using a spectrophotometer. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a β-lactam antibiotic in combination with a fixed concentration of xeruborbactam, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Bacterial isolate to be tested

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

β-lactam antibiotic

-

Xeruborbactam disodium

-

96-well microtiter plate

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of the β-lactam antibiotic and xeruborbactam in CAMHB.

-

In a 96-well plate, prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB containing a fixed concentration of xeruborbactam (e.g., 4 or 8 µg/mL).

-

Prepare a control series of dilutions of the β-lactam antibiotic in CAMHB without xeruborbactam.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Include a growth control well (bacteria in CAMHB with xeruborbactam but no β-lactam) and a sterility control well (uninoculated CAMHB).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth.

Penicillin-Binding Protein (PBP) Binding Assay (Bocillin FL Competition Assay)

This protocol outlines a competitive binding assay to assess the affinity of xeruborbactam for bacterial PBPs using a fluorescent penicillin analog, Bocillin FL.

Materials:

-

Bacterial cell membranes containing PBPs

-

Xeruborbactam disodium

-

Bocillin FL (fluorescent penicillin V)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

SDS-PAGE apparatus and reagents

-

Fluorescence imaging system

Procedure:

-

Isolate bacterial cell membranes from the desired bacterial strain.

-

Prepare a range of concentrations of xeruborbactam in the assay buffer.

-

In separate tubes, incubate a fixed amount of the bacterial membrane preparation with the different concentrations of xeruborbactam for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).

-

Include a control tube with membranes and buffer only (no xeruborbactam).

-

Add a fixed concentration of Bocillin FL to each tube and incubate for a further period (e.g., 10 minutes at 30°C) to allow the fluorescent probe to bind to any available PBPs.

-

Stop the reaction by adding a sample buffer containing SDS.

-

Separate the PBP-Bocillin FL complexes by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imaging system.

-

Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity in the presence of xeruborbactam indicates competitive binding to the specific PBP.

-

Calculate the IC50 value, which is the concentration of xeruborbactam required to reduce the fluorescence signal by 50%, by plotting the percentage of inhibition against the xeruborbactam concentration.

Mandatory Visualizations

Caption: Dual mechanism of action of this compound.

Caption: Workflow for β-Lactamase Inhibition Assay (IC50 Determination).

Caption: Inhibition pathways for serine and metallo-β-lactamases.

References

- 1. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clsi.org [clsi.org]

- 7. researchgate.net [researchgate.net]

- 8. Combating Multidrug-Resistant Bacteria by Integrating a Novel Target Site Penetration and Receptor Binding Assay Platform Into Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Xeruborbactam (QPX7728): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xeruborbactam (B10854609) (formerly QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1][2] It exhibits potent inhibitory activity against a wide array of bacterial β-lactamases, encompassing all four Ambler classes: A, B, C, and D.[3][4] This includes difficult-to-inhibit enzymes such as metallo-β-lactamases (MBLs) and Class D carbapenemases.[5][6] Developed to address the growing threat of antimicrobial resistance, Xeruborbactam is being investigated for both intravenous and oral administration in combination with various β-lactam antibiotics to restore their efficacy against resistant Gram-negative bacteria.[7][8] This guide provides an in-depth technical overview of the discovery, mechanism of action, preclinical data, and developmental status of Xeruborbactam.

Discovery and Rationale

The discovery of Xeruborbactam stemmed from a program that aimed to expand upon the spectrum of vaborbactam (B611620), the first clinically approved cyclic boronic acid BLI.[9][10] While vaborbactam is effective against Class A carbapenemases like Klebsiella pneumoniae carbapenemase (KPC), it lacks activity against Class B (metallo-β-lactamases) and Class D carbapenemases.[9][11] The primary goal was to develop a single, potent inhibitor active against the most clinically significant serine- and metallo-β-lactamases, particularly those found in carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[6][11]

Through strategic structural modifications of a bicyclic boronate lead, researchers achieved stepwise improvements in the inhibitory spectrum, ultimately leading to the discovery of Xeruborbactam (QPX7728).[11] This compound demonstrated a remarkably broad spectrum of inhibition and was found to be minimally affected by common resistance mechanisms such as porin mutations and efflux pumps.[1][12]

Mechanism of Action

Xeruborbactam employs a dual mechanism of action tailored to the type of β-lactamase it inhibits:

-

Serine β-Lactamases (Classes A, C, and D): Xeruborbactam acts as a covalent, slowly reversible inhibitor.[5] The boron atom in the cyclic boronate structure forms a covalent bond with the catalytic serine residue in the active site of these enzymes.[1][9] This interaction proceeds through a two-step mechanism, starting with the formation of a non-covalent complex, followed by the establishment of the covalent bond.[1][9] The stability of the resulting Xeruborbactam-enzyme complex varies depending on the specific enzyme, with target residence times ranging from minutes to several hours.[13]

-

Metallo-β-Lactamases (Class B): Against MBLs, Xeruborbactam functions as a competitive, "fast-on-fast-off" inhibitor.[5][13] It interacts with the zinc ions in the active site of the MBLs, but does not form a long-lasting covalent bond.[3]

Beyond its direct β-lactamase inhibition, Xeruborbactam also exhibits some intrinsic antibacterial activity by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[14][15]

In Vitro Activity

Enzyme Inhibition

Xeruborbactam has demonstrated potent inhibition of a wide range of purified β-lactamases, with IC50 values often in the low nanomolar range.[3][9]

| β-Lactamase Class | Enzyme | Organism Origin | Xeruborbactam IC50 (nM) |

| Class A | KPC-2 | K. pneumoniae | 2.9 |

| CTX-M-15 | E. coli | 1-3 | |

| SHV-12 | K. pneumoniae | 1-3 | |

| TEM-43 | E. coli | 1-3 | |

| Class B (MBL) | NDM-1 | K. pneumoniae | 55 |

| VIM-1 | P. aeruginosa | 14 | |

| IMP-1 | P. aeruginosa | 610 | |

| Class C | P99 | Enterobacter cloacae | Double-digit nM range |

| Class D | OXA-48 | K. pneumoniae | 1-2 |

| OXA-23 | A. baumannii | 1-2 | |

| OXA-24/40 | A. baumannii | 1-2 | |

| OXA-58 | A. baumannii | 1-2 | |

| Data compiled from multiple sources.[5][9][13] |

Antimicrobial Potentiation

When combined with various β-lactam antibiotics, Xeruborbactam restores their activity against resistant bacterial strains. The following tables summarize the in vitro potency of Xeruborbactam combinations against key Gram-negative pathogens.

Table 2: In Vitro Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)

| Organism Subset | Meropenem MIC90 (µg/mL) | Meropenem + Xeruborbactam (8 µg/mL) MIC90 (µg/mL) | Fold Reduction in MIC90 |

| All CRE | >64 | 0.5 | >128 |

| MBL-negative CRE | >64 | 0.125 | >512 |

| MBL-positive CRE | >64 | 1 | >64 |

| Data from a study with 598 clinical CRE isolates.[14][16] |

Table 3: In Vitro Activity of Various β-Lactam-Xeruborbactam Combinations against a Challenge Panel of P. aeruginosa

| β-Lactam Partner | % Susceptible (at CLSI breakpoint) |

| Ceftolozane | 78.6% |

| Cefepime | 70.3% |

| Piperacillin | 70.3% |

| Meropenem | 65.5% |

| Data from a study with 290 challenge isolates of P. aeruginosa.[17][18] |

In Vivo Efficacy

Preclinical studies in murine infection models have demonstrated the in vivo efficacy of Xeruborbactam. In a neutropenic mouse thigh infection model using carbapenem-resistant K. pneumoniae, the combination of Xeruborbactam with various β-lactams (aztreonam, biapenem, cefepime, ceftazidime, ceftolozane, and meropenem) resulted in significant bacterial killing, whereas the β-lactams alone were bacteriostatic or allowed for bacterial growth.[2][19] These findings support the potential clinical utility of Xeruborbactam combinations for treating infections caused by carbapenem-resistant Enterobacterales.[2][20]

Pharmacokinetics

Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenous Xeruborbactam in healthy adult subjects.[4][8] Xeruborbactam exhibits a long elimination half-life, which allows for sustained plasma concentrations.[4] A loading dose strategy enables the rapid achievement of steady-state plasma levels within the first day of treatment.[4] The drug is primarily eliminated renally.[21]

An oral prodrug of Xeruborbactam, xeruborbactam isoboxil, is also under development to enable oral treatment options.[22][23]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

MIC testing is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines using the broth microdilution method.

-

Preparation of Bacterial Inoculum: Bacterial isolates are grown on appropriate agar (B569324) plates. Colonies are then suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Antibiotic and Inhibitor Solutions: Stock solutions of the β-lactam antibiotic and Xeruborbactam are prepared. Serial twofold dilutions of the β-lactam are made in microtiter plates. Xeruborbactam is added at a fixed concentration (e.g., 4 or 8 µg/mL) to the appropriate wells.

-

Inoculation and Incubation: The microtiter plates are inoculated with the prepared bacterial suspension and incubated at 35-37°C for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays (IC50 Determination)

-

Enzyme and Substrate Preparation: Purified β-lactamase enzymes are obtained. A suitable chromogenic substrate (e.g., nitrocefin) is used, which changes color upon hydrolysis by the β-lactamase.

-

Assay Setup: The assay is performed in a microplate format. Varying concentrations of Xeruborbactam are pre-incubated with a fixed concentration of the β-lactamase in a suitable buffer for a defined period.

-

Initiation of Reaction: The reaction is initiated by the addition of the chromogenic substrate.

-

Measurement of Activity: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of Xeruborbactam. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Murine Thigh Infection Model

-

Induction of Neutropenia: Mice (e.g., Swiss-Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) prior to infection.[10]

-

Infection: A defined inoculum of the bacterial strain (e.g., carbapenem-resistant K. pneumoniae) is injected into the thigh muscles of the mice.[10]

-

Treatment: Treatment with the β-lactam antibiotic alone or in combination with Xeruborbactam is initiated at a specified time post-infection (e.g., 2 hours).[10] Drugs are typically administered via the intraperitoneal or subcutaneous route at various dosing regimens.[10]

-

Assessment of Bacterial Burden: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.[10] The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate on appropriate agar media.

-

Data Analysis: The efficacy of the treatment is evaluated by comparing the bacterial burden in the treated groups to that in the untreated control group.

Visualizations

Caption: The developmental pathway from vaborbactam to Xeruborbactam.

Caption: Mechanism of action of Xeruborbactam against different β-lactamase classes.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Xeruborbactam is a promising, next-generation β-lactamase inhibitor with an unprecedentedly broad spectrum of activity that includes both serine- and metallo-β-lactamases.[3] Its potentiation of a wide range of β-lactam antibiotics against highly resistant Gram-negative pathogens, coupled with favorable pharmacokinetic properties and the potential for both intravenous and oral administration, positions it as a valuable candidate for addressing critical unmet medical needs in the treatment of serious bacterial infections.[7][20] Ongoing clinical development will further elucidate the role of Xeruborbactam-based combination therapies in the clinical setting.[14][24]

References

- 1. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. 216. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Multiple Doses of the Beta-lactamase inhibitor Xeruborbactam Alone and in Combination Meropenem in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-Lactamases - Qpex Biopharma [qpexbio.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Qpex Biopharma Announces Presentation of Clinical Data for Ultra-Broad Spectrum β-lactamase Inhibitor Xeruborbactam and the Lipopeptide QPX9003 at ECCMID 2022 Meeting - Qpex Biopharma [qpexbio.com]

- 9. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]

- 16. In Vitro Activity of the Ultrabroad-Spectrum-Beta-Lactamase Inhibitor QPX7728 against Carbapenem-Resistant Enterobacterales with Varying Intrinsic and Acquired Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination With Multiple Beta-Lactam Antibiotics Against Pseudomonas Aeruginosa - Qpex Biopharma [qpexbio.com]

- 18. journals.asm.org [journals.asm.org]

- 19. In Vivo Activity of QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor, in Combination with Beta-Lactams against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Portico [access.portico.org]

- 21. journals.asm.org [journals.asm.org]

- 22. xeruborbactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 23. Qpex Biopharma Announces Presentations on Phase 1 and Nonclinical Data on Three Clinical Stage Oral and IV Products Targeting Antibiotic-Resistant Bacterial Infections at 2022 ID Week Meeting - Qpex Biopharma [qpexbio.com]

- 24. Xeruborbactam + Ceftibuten for Bacterial Infection · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

Xeruborbactam: A Technical Guide to a Novel Broad-Spectrum β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xeruborbactam (B10854609) (formerly QPX7728) is a pioneering, ultra-broad-spectrum β-lactamase inhibitor with a novel cyclic boronate structure. It is currently in clinical development and demonstrates potent inhibitory activity against a wide array of serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are responsible for widespread antibiotic resistance in Gram-negative bacteria. This technical guide provides an in-depth overview of xeruborbactam, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are illustrated using diagrams.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Xeruborbactam is a next-generation β-lactamase inhibitor designed to overcome this resistance.[1][2] It exhibits a broad inhibitory spectrum, covering Ambler classes A, B, C, and D β-lactamases.[3][4] This includes difficult-to-treat carbapenemases like Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and OXA-type carbapenemases.[5][6]

Beyond its primary inhibitory function, xeruborbactam also possesses intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), further enhancing its therapeutic potential.[7][8][9] This dual mechanism of action makes it a promising partner for various β-lactam antibiotics in combating serious infections caused by carbapenem-resistant Enterobacterales (CRE), Acinetobacter baumannii (CRAB), and Pseudomonas aeruginosa.[5][8]

Chemical Structure and Properties

Xeruborbactam is a bicyclic boronate compound.[10] Its unique structure is central to its potent and broad-spectrum activity.

-

IUPAC Name: 5-fluoro-2-hydroxy-1,1a,2,7b-tetrahydro-3-oxa-2-bora-cyclopropa[a]naphthalene-4-carboxylic acid[11]

-

Chemical Formula: C₁₀H₈BFO₄[2]

-

Molecular Weight: 221.98 g/mol [2]

Mechanism of Action

Xeruborbactam employs a dual mechanism to combat bacterial resistance: inhibition of β-lactamases and direct antibacterial activity through PBP binding.

β-Lactamase Inhibition

As a transition-state analogue, xeruborbactam covalently binds to the active site of serine-β-lactamases.[12][13] For metallo-β-lactamases, it chelates the zinc ions essential for their catalytic activity. This broad-spectrum inhibition restores the efficacy of co-administered β-lactam antibiotics.

Mechanism of Action of Xeruborbactam.

Intrinsic Antibacterial Activity

Xeruborbactam also directly binds to and inhibits bacterial PBPs, which are essential enzymes for cell wall synthesis.[1] This intrinsic activity is more pronounced at concentrations higher than those required for β-lactamase inhibition and contributes to its overall antibacterial effect, even in the absence of β-lactamases.[7][8][14] This PBP binding can lead to changes in bacterial cell morphology, ultimately resulting in cell lysis.[7][8]

In Vitro Efficacy

The in vitro activity of xeruborbactam has been extensively studied, both as a single agent and in combination with various β-lactam antibiotics.

Intrinsic Antibacterial Activity Data

Xeruborbactam demonstrates modest direct antibacterial activity against a range of Gram-negative bacteria.

| Organism Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Carbapenem-Resistant Enterobacterales | 16 | 32 |

| Carbapenem-Resistant A. baumannii | 16 | 64 |

| Pseudomonas aeruginosa | >64 | >64 |

| Data sourced from multiple studies.[5][7][14][15] |

Potentiation of β-Lactam Antibiotics

When combined with a β-lactam antibiotic, xeruborbactam significantly lowers the Minimum Inhibitory Concentrations (MICs) against resistant strains.

| Combination | Organism Group | MIC₉₀ (µg/mL) |

| Meropenem-Xeruborbactam (8 µg/mL) | MBL-negative CRE | 0.125 |

| Meropenem-Xeruborbactam (8 µg/mL) | MBL-producing CRE | 1 |

| Cefepime-Taniborbactam | MBL-producing CRE | 16 |

| Data from a comparative study.[16][17] |

Meropenem (B701)/xeruborbactam has shown potent activity, with an MIC₅₀/₉₀ of ≤0.06/≤0.06 mg/L against a collection of 300 clinical strains of carbapenemase-producing Enterobacterales.[5][6][18]

PBP Binding Affinity

The intrinsic activity of xeruborbactam is attributed to its binding to essential PBPs.

| Organism | PBP Target | IC₅₀ (µM) |

| E. coli & K. pneumoniae | PBP1a/1b, PBP2, PBP3 | 40 - 70 |

| A. baumannii | PBP1a | 1.4 |

| A. baumannii | PBP2 | 23 |

| A. baumannii | PBP3 | 140 |

| IC₅₀ values represent the concentration required for 50% inhibition of PBP binding.[7][14] |

β-Lactamase Inhibition Kinetics

Xeruborbactam demonstrates potent inhibition of a wide range of β-lactamase enzymes.

| Enzyme | Class | Ki (app) (nM) |

| SME-1 | A | 4 |

| NDM-1 | B | 7.5 |

| VIM-1 | B | 32 |

| IMP-1 | B | 240 |

| PDC1 | C | 14 |

| OXA-48 | D | 0.22 |

| OXA-23 | D | 0.74 |

| Data sourced from kinetic studies.[12][13] |

Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic Profile

Phase 1 clinical trials have provided initial pharmacokinetic data for intravenous xeruborbactam in healthy adults.[3][19][20]

| Parameter | Value |

| Mean Terminal Half-life (unbound) | 20.7 - 22.4 hours |

| Mean Urinary Excretion | 71.5% - 85.0% |

| Data from a Phase 1 study.[20] |

Xeruborbactam exhibits a long elimination half-life, which allows for sustained plasma concentrations.[3] An oral prodrug, xeruborbactam isoboxil, is also under development to enable oral administration.[10][21]

In Vivo Efficacy

In vivo studies using neutropenic mouse thigh infection models have demonstrated the efficacy of xeruborbactam in combination with β-lactams. For instance, xeruborbactam enhanced the activity of meropenem against KPC-producing strains of Enterobacteriaceae, OXA-23-producing A. baumannii, and MDR P. aeruginosa.[22]

Experimental Protocols

Detailed and standardized methodologies are crucial for the evaluation of novel β-lactamase inhibitors.

Minimum Inhibitory Concentration (MIC) Testing

Workflow for MIC Determination.

Protocol:

-

Bacterial Strain Preparation: Culture the test organism on appropriate agar (B569324) plates overnight. Prepare a bacterial suspension in saline or broth, adjusted to a 0.5 McFarland turbidity standard.

-

Antimicrobial Agent Preparation: Prepare stock solutions of xeruborbactam and the partner β-lactam. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, a fixed concentration of xeruborbactam (e.g., 4 or 8 µg/mL) is typically used.[16][17]

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the microtiter plates. The entire procedure should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[17]

Penicillin-Binding Protein (PBP) Binding Assay

Protocol:

-

Membrane Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells and lyse them to release the cytoplasmic and membrane proteins. Isolate the cell membrane fraction containing the PBPs by ultracentrifugation.

-

Competitive Binding: Incubate the membrane preparations with varying concentrations of xeruborbactam for a specified time (e.g., 1 hour at 30°C).[23]

-

Fluorescent Labeling: Add a fluorescently labeled β-lactam probe, such as Bocillin FL, which binds to the PBPs that are not already occupied by xeruborbactam.[23]

-

Detection and Quantification: Separate the PBP-probe complexes by SDS-PAGE. Visualize the fluorescent bands using a suitable imager. The intensity of the fluorescence is inversely proportional to the binding of xeruborbactam to the PBPs.

-

IC₅₀ Determination: Quantify the band intensities and plot them against the concentration of xeruborbactam. The IC₅₀ value, which is the concentration of xeruborbactam that inhibits 50% of the probe binding, can then be calculated.

Resistance Mechanisms

While xeruborbactam is a potent inhibitor, potential resistance mechanisms are an important area of ongoing research.

-

Efflux Pumps: In A. baumannii and P. aeruginosa, efflux pumps such as AdeIJK and MexAB-OprM can reduce the intracellular concentration of xeruborbactam, leading to 4- to 16-fold increases in MICs in efflux-proficient strains.[7][14]

-

Porin Mutations: In K. pneumoniae, the inactivation of the OmpK36 porin can result in a 2- to 4-fold increase in the xeruborbactam MIC.[7]

-

Target Mutations: While no single-step resistance mutations were obtained at 4x MIC, mutations in β-lactamase enzymes or PBPs could theoretically reduce the binding affinity of xeruborbactam.[1][7]

Conclusion

Xeruborbactam represents a significant advancement in the fight against antibiotic-resistant Gram-negative bacteria. Its ultra-broad-spectrum activity against both serine- and metallo-β-lactamases, combined with its intrinsic antibacterial effects, makes it a highly promising candidate for combination therapy. Ongoing clinical trials will further elucidate its safety and efficacy profile, potentially providing a much-needed therapeutic option for patients with serious and difficult-to-treat infections. The data and protocols presented in this guide offer a comprehensive technical resource for the scientific community engaged in the research and development of novel anti-infective agents.

References

- 1. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. 216. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Multiple Doses of the Beta-lactamase inhibitor Xeruborbactam Alone and in Combination Meropenem in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xeruborbactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. Xeruborbactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]

- 15. journals.asm.org [journals.asm.org]

- 16. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]

- 17. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Qpex Biopharma Announces Presentation of Clinical Data for Ultra-Broad Spectrum β-lactamase Inhibitor Xeruborbactam and the Lipopeptide QPX9003 at ECCMID 2022 Meeting - Qpex Biopharma [qpexbio.com]

- 20. journals.asm.org [journals.asm.org]

- 21. Qpex Biopharma Announces Presentations on Phase 1 and Nonclinical Data on Three Clinical Stage Oral and IV Products Targeting Antibiotic-Resistant Bacterial Infections at 2022 ID Week Meeting - Qpex Biopharma [qpexbio.com]

- 22. Portico [access.portico.org]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Interaction of Xeruborbactam with Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xeruborbactam (B10854609) (formerly QPX7728) is a novel, broad-spectrum, cyclic boronate-based beta-lactamase inhibitor (BLI) that also exhibits intrinsic antibacterial activity.[1][2][3] This activity is attributed to its ability to bind to and inhibit penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[1][4] This technical guide provides a comprehensive overview of the binding of xeruborbactam to various PBPs, detailing the quantitative binding data, experimental methodologies for its characterization, and a visualization of the underlying mechanisms and workflows.

Introduction: Xeruborbactam's Dual Mechanism of Action

Xeruborbactam is primarily developed as a BLI to be co-administered with a partner beta-lactam antibiotic. It is a potent inhibitor of a wide range of serine and metallo-beta-lactamases.[1][2][3] Beyond its BLI activity, xeruborbactam possesses modest, direct antibacterial properties against certain Gram-negative bacteria.[1][2][3] This intrinsic activity is a result of its interaction with PBPs, the primary targets of beta-lactam antibiotics.[1][4] The structural similarity between beta-lactamases and the transpeptidase domain of PBPs provides the basis for this dual activity.[1][4] Understanding the kinetics and affinity of xeruborbactam for various PBPs is crucial for elucidating its full antibacterial potential and its role as a "beta-lactam enhancer".[1][2]

Quantitative Analysis of Xeruborbactam-PBP Binding

The binding of xeruborbactam to PBPs has been quantified using 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the binding of a fluorescent penicillin probe by 50%.

Table 1: IC₅₀ Values of Xeruborbactam for Penicillin-Binding Proteins

| Bacterial Species | PBP Target | IC₅₀ (μM) |

| Escherichia coli | PBP1a/1b, PBP2, PBP3 | 40 - 70 |

| Klebsiella pneumoniae | PBP1a/1b, PBP2, PBP3 | 40 - 70 |

| Acinetobacter baumannii | PBP1a | 1.4 |

| PBP2 | 23 | |

| PBP3 | 140 |

Data sourced from multiple studies.[1][2][5]

The data indicate that xeruborbactam binds to multiple high-molecular-weight PBPs in E. coli and K. pneumoniae with moderate affinity.[1][2][5] In A. baumannii, it shows a more potent inhibition of PBP1a.[1][2][5] This multi-target profile is consistent with the observed changes in bacterial morphology, such as filamentation and ovoid cell formation, upon treatment with xeruborbactam.[1][2]

Experimental Protocols for PBP Binding Analysis

The characterization of xeruborbactam's interaction with PBPs involves several key experimental techniques.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay is the primary method for determining the IC₅₀ values of xeruborbactam for various PBPs.

Objective: To measure the concentration of xeruborbactam required to inhibit the binding of a fluorescent penicillin derivative to PBPs in bacterial membranes.

Methodology:

-

Preparation of Bacterial Membranes:

-

Bacterial cultures (e.g., E. coli, K. pneumoniae, A. baumannii) are grown to mid-logarithmic phase.

-

Cells are harvested by centrifugation and washed.

-

Cell lysis is performed using methods such as sonication or a French press to release the cellular contents.

-

Membrane fractions containing the PBPs are isolated by ultracentrifugation.[6][7]

-

-

Competitive Binding Reaction:

-

Aliquots of the prepared bacterial membranes are incubated with varying concentrations of xeruborbactam. A control sample with no inhibitor is included.

-

The incubation is carried out for a specific duration (e.g., 1 hour) at a controlled temperature (e.g., 30°C) to allow for the binding of xeruborbactam to the PBPs.[3]

-

-

Fluorescent Labeling:

-

A fluorescently labeled penicillin, such as Bocillin™ FL, is added to the reaction mixtures.[8][9]

-

The mixture is incubated for a further period (e.g., 20 minutes) on ice (0°C). The lower temperature is crucial to prevent the displacement of the reversibly bound xeruborbactam by the fluorescent probe.[1][3]

-

-

Detection and Quantification:

-

The reaction is stopped by the addition of a sample buffer.

-

The membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is visualized using a fluorescence imager to detect the PBP bands that have bound the fluorescent probe.[8]

-

The fluorescence intensity of each PBP band is quantified. The percentage of inhibition of fluorescent probe binding is plotted against the concentration of xeruborbactam to determine the IC₅₀ value for each PBP.

-

Thermal Shift Assay (TSA)

TSA can be employed to assess the direct binding of xeruborbactam to purified PBP and the resulting change in protein stability.

Objective: To determine if xeruborbactam binding stabilizes a purified PBP, indicated by an increase in its melting temperature (Tₘ).

Methodology:

-

Reaction Setup:

-

Purified PBP is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[10]

-

Xeruborbactam is added to the protein-dye mixture at various concentrations. A control with no ligand is included.

-

-

Thermal Denaturation:

-

The samples are heated in a real-time PCR instrument with a defined temperature gradient.[10]

-

Fluorescence is monitored as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

The melting temperature (Tₘ), the temperature at which 50% of the protein is unfolded, is determined by plotting the fluorescence intensity against temperature.

-

A significant increase in the Tₘ in the presence of xeruborbactam indicates direct binding and stabilization of the PBP.[11]

-

Isothermal Titration Calorimetry (ITC)

ITC is a highly quantitative method to determine the thermodynamic parameters of xeruborbactam binding to a PBP.

Objective: To measure the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Methodology:

-

Sample Preparation:

-

A solution of purified PBP is placed in the sample cell of the calorimeter.

-

A solution of xeruborbactam is loaded into the injection syringe.[12]

-

-

Titration:

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of xeruborbactam to PBP.

-

The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[12]

-

Visualizing the Mechanisms and Workflows

Mechanism of PBP Inhibition by Xeruborbactam

The following diagram illustrates the fundamental mechanism of PBP inhibition by xeruborbactam, leading to the disruption of bacterial cell wall synthesis.

Caption: Xeruborbactam binds to the active site of PBPs, inhibiting their cross-linking activity.

Experimental Workflow for Competitive PBP Binding Assay

This diagram outlines the sequential steps involved in the competitive PBP binding assay used to determine the IC₅₀ of xeruborbactam.

Caption: A stepwise representation of the competitive PBP binding assay workflow.

Logical Relationship of Xeruborbactam's Dual Activity

This diagram illustrates the logical relationship between xeruborbactam's two primary functions: beta-lactamase inhibition and PBP binding, which together contribute to its overall antibacterial effect.

Caption: Xeruborbactam's dual inhibition of beta-lactamases and PBPs leads to an enhanced antibacterial effect.

Conclusion

Xeruborbactam demonstrates a multifaceted mechanism of action that extends beyond beta-lactamase inhibition to include direct, albeit modest, antibacterial activity through the inhibition of multiple penicillin-binding proteins. The quantitative data reveal a preference for certain PBPs in different bacterial species, which correlates with observed morphological changes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of xeruborbactam and other novel inhibitors targeting PBPs. A thorough understanding of these interactions is paramount for the strategic development of new combination therapies to combat multidrug-resistant bacteria.

References

- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Penicillin-binding protein imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 11. axxam.com [axxam.com]

- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of β-lactamase activity using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of (1R,2S)-Xeruborbactam Disodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-Xeruborbactam is a novel, broad-spectrum β-lactamase inhibitor currently under investigation for its potential to combat antibiotic resistance. Its unique bicyclic boronate structure presents a significant synthetic challenge. This technical guide provides a detailed overview of the chemical synthesis of (1R,2S)-Xeruborbactam disodium (B8443419), formerly known as QPX7728, compiling information from key publications and patent literature to offer a comprehensive resource for researchers in the field.

Overall Synthetic Strategy

The synthesis of (1R,2S)-Xeruborbactam disodium is a multi-step process that begins with commercially available starting materials and involves several key transformations. The core of the strategy revolves around the construction of the bicyclic boronate ring system with the correct stereochemistry. Key reactions include a Heck reaction to form a crucial C-C bond, a Simmons-Smith cyclopropanation to introduce the cyclopropyl (B3062369) ring, and a final hydrolysis and salt formation to yield the active pharmaceutical ingredient.

Experimental Protocols and Data

This section details the experimental procedures for the key steps in the synthesis of this compound. The data presented is a compilation from various sources and represents typical experimental outcomes.

Table 1: Summary of Synthetic Steps and Quantitative Data

| Step | Reaction | Starting Material | Key Reagents & Solvents | Product | Yield (%) | Purity (%) |

| 1 | Protection | 2-Bromo-5-fluorophenol | Di-tert-butyl dicarbonate, DMAP, CH₂Cl₂ | tert-butyl (2-bromo-5-fluorophenyl) carbonate | 95 | >98 |

| 2 | Acyl Transfer | tert-butyl (2-bromo-5-fluorophenyl) carbonate | LDA, THF | tert-butyl 3-bromo-4-fluoro-2-hydroxybenzoate | 78 | >97 |

| 3 | Acetonide Formation | tert-butyl 3-bromo-4-fluoro-2-hydroxybenzoate | 2,2-dimethoxypropane, p-TsOH, Acetone | tert-butyl 5-bromo-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-8-carboxylate | 92 | >98 |

| 4 | Heck Reaction | tert-butyl 5-bromo-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-8-carboxylate | Methyl acrylate (B77674), Pd(OAc)₂, P(o-tolyl)₃, Et₃N, MeCN | (E)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylate | 85 | >95 |

| 5 | Bromination/ Elimination | (E)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylate | NBS, AIBN, CCl₄ then DBU, CH₂Cl₂ | (Z)-methyl 2-bromo-3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylate | 75 (2 steps) | >95 |

| 6 | Borylation | (Z)-methyl 2-bromo-3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylate | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane | (Z)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate | 88 | >95 |

| 7 | Cyclopropanation | (Z)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate | Et₂Zn, CH₂I₂, CH₂Cl₂ | (1R,2S)-methyl 1-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | 60 | >98 (diastereomeric excess) |

| 8 | Deprotection and Hydrolysis | (1R,2S)-methyl 1-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | TFA, CH₂Cl₂ then LiOH, THF/H₂O | (1R,2S)-Xeruborbactam | 82 (2 steps) | >99 |

| 9 | Salt Formation | (1R,2S)-Xeruborbactam | NaOH, H₂O/EtOH | This compound | 98 | >99.5 |

Detailed Experimental Protocols

Step 4: Heck Reaction

To a solution of tert-butyl 5-bromo-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-8-carboxylate (1.0 eq) in acetonitrile (B52724) are added methyl acrylate (1.2 eq), triethylamine (B128534) (2.0 eq), palladium(II) acetate (B1210297) (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq). The mixture is degassed and heated to 80 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford (E)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylate.

Step 7: Simmons-Smith Cyclopropanation

To a solution of (Z)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate (1.0 eq) in anhydrous dichloromethane (B109758) at 0 °C is added a solution of diethylzinc (B1219324) (1.5 eq, 1.0 M in hexanes) dropwise. After stirring for 15 minutes, diiodomethane (B129776) (1.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by chiral column chromatography to separate the diastereomers and afford the desired (1R,2S)-isomer.

Step 9: Salt Formation

To a solution of (1R,2S)-Xeruborbactam (1.0 eq) in a mixture of ethanol (B145695) and water is added a 1 M aqueous solution of sodium hydroxide (B78521) (2.0 eq) at room temperature. The mixture is stirred for 1 hour. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a white solid.

Visualizing the Synthesis

The following diagrams illustrate the key workflows in the synthesis of this compound.

Caption: Overall synthetic workflow for this compound.

Caption: Experimental workflow for the Heck reaction step.

Caption: Experimental workflow for the Simmons-Smith cyclopropanation step.

Conclusion

The synthesis of this compound is a challenging but achievable process for skilled synthetic chemists. This guide provides a detailed roadmap, compiling essential experimental protocols and quantitative data to aid in the successful replication and further investigation of this promising β-lactamase inhibitor. The provided workflows offer a clear visual representation of the key synthetic transformations. As research in this area continues, further refinements to this synthetic route may emerge, potentially improving yields and simplifying procedures.

References

Xeruborbactam: A Technical Guide to its Molecular Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xeruborbactam, formerly known as QPX7728, is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) currently in clinical development.[1][2][3] Its unique bicyclic boronate structure confers potent inhibitory activity against a wide range of bacterial β-lactamases, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][2][3][4] This positions Xeruborbactam as a promising agent to combat antibiotic resistance, particularly in infections caused by multidrug-resistant Gram-negative bacteria. In addition to its primary role as a β-lactamase inhibitor, Xeruborbactam also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs).[1][3] This technical guide provides a comprehensive overview of the molecular formula, structure, and multifaceted mechanism of action of Xeruborbactam, supported by quantitative data and detailed experimental methodologies.

Molecular Formula and Structure

Xeruborbactam is a small molecule with a compact and rigid bicyclic structure. Its chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BFO₄ | [2][5][6] |

| Molecular Weight | 221.98 g/mol | [2][5][6] |

| IUPAC Name | (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1][5]benzoxaborinine-4-carboxylic acid | [5][7] |

| CAS Number | 2170834-63-4 | [2][5][6] |

| InChI Key | KOHUFVUIYUCFNG-PHDIDXHHSA-N | [5] |

Structure:

The core of Xeruborbactam is a bicyclic boronate, which is a key feature for its potent inhibitory activity. The stereochemistry of the cyclopropyl (B3062369) ring is crucial for its high-affinity binding to β-lactamases.

Mechanism of Action

Xeruborbactam's primary mechanism of action is the inhibition of β-lactamase enzymes, which are responsible for the hydrolysis and inactivation of β-lactam antibiotics. By inhibiting these enzymes, Xeruborbactam restores the efficacy of co-administered β-lactam antibiotics. Furthermore, Xeruborbactam possesses a secondary mechanism of action through the direct inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

Workflow of Xeruborbactam's Dual Action Mechanism

Caption: Dual mechanism of Xeruborbactam: β-lactamase inhibition and direct PBP inhibition.

Quantitative Data

The following tables summarize the in vitro activity of Xeruborbactam.

Table 1: Intrinsic Antibacterial Activity of Xeruborbactam

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |

| Carbapenem-resistant Enterobacterales | 16 | 32 | [1][3] |

| Carbapenem-resistant Acinetobacter baumannii | 16 | 64 | [1][3] |

| Pseudomonas aeruginosa | >64 | >64 | [1][3] |

Table 2: Inhibition of Penicillin-Binding Proteins (PBPs) by Xeruborbactam

| Organism | PBP Target | IC₅₀ (µM) | Source(s) |

| Escherichia coli & Klebsiella pneumoniae | PBP1a/1b, PBP2, PBP3 | 40-70 | [1] |

| Acinetobacter baumannii | PBP1a | 1.4 | [1] |

| PBP2 | 23 | [1] | |

| PBP3 | 140 | [1] |

Table 3: Inhibition of β-Lactamases by Xeruborbactam

| Enzyme | Class | Ki (nM) | Source(s) |

| KPC-2 | A | 1-2 | [8] |

| CTX-M-14/15 | A | <1 | [8] |

| SHV-12 | A | <1 | [8] |

| TEM-10 | A | <1 | [8] |

| NDM-1 | B | Not specified | |

| VIM-2 | B | Not specified | |

| IMP-1 | B | Not specified | |

| OXA-48 | D | Not specified |

Experimental Protocols

Synthesis of Xeruborbactam

The synthesis of Xeruborbactam involves a multi-step process, with key reactions including Miyaura borylation and Simmons-Smith cyclopropanation. A generalized synthetic scheme is presented below. For detailed experimental procedures, including specific reagents, conditions, and purification methods, it is recommended to consult specialized medicinal chemistry literature.

General Synthetic Workflow:

Caption: Key stages in the chemical synthesis of Xeruborbactam.

β-Lactamase Inhibition Assay

The inhibitory activity of Xeruborbactam against β-lactamases can be determined using a spectrophotometric assay with the chromogenic substrate nitrocefin (B1678963).

Protocol:

-

Reagents: Purified β-lactamase enzyme, Xeruborbactam (serial dilutions), nitrocefin solution (typically 100 µM), assay buffer (e.g., phosphate-buffered saline, pH 7.0).

-

Procedure: a. In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well. b. Add varying concentrations of Xeruborbactam to the wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding. c. Initiate the reaction by adding the nitrocefin solution to each well. d. Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

-

Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of Xeruborbactam that causes 50% inhibition of the enzyme activity. The inhibition constant (Ki) can be determined by performing kinetic studies at varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Penicillin-Binding Protein (PBP) Competition Assay

The binding of Xeruborbactam to PBPs can be assessed using a competition assay with a fluorescent penicillin derivative, such as Bocillin FL.

Protocol:

-

Reagents: Bacterial membrane preparations containing PBPs, Xeruborbactam (serial dilutions), Bocillin FL, wash buffer (e.g., PBS).

-

Procedure: a. Incubate the bacterial membrane preparations with varying concentrations of Xeruborbactam for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). b. Add a fixed concentration of Bocillin FL to the mixture and incubate for an additional period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any available PBPs. c. Stop the reaction and wash the membranes to remove unbound Bocillin FL. d. Resuspend the membrane pellets and separate the PBP-Bocillin FL complexes by SDS-PAGE. e. Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Data Analysis: Quantify the fluorescence intensity of the PBP bands for each Xeruborbactam concentration. The IC₅₀ value is the concentration of Xeruborbactam that results in a 50% reduction in the fluorescence signal compared to the control (no inhibitor).

Minimum Inhibitory Concentration (MIC) Determination

The intrinsic antibacterial activity of Xeruborbactam and its potentiation of β-lactam antibiotics are determined by measuring the MIC according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol (Broth Microdilution):

-

Media: Cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Procedure: a. In a 96-well microplate, prepare two-fold serial dilutions of Xeruborbactam (for intrinsic activity) or a β-lactam antibiotic with and without a fixed concentration of Xeruborbactam. b. Inoculate each well with the standardized bacterial suspension. c. Incubate the plates at 35-37°C for 16-20 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Conclusion

Xeruborbactam is a potent, ultra-broad-spectrum β-lactamase inhibitor with a dual mechanism of action that includes direct inhibition of penicillin-binding proteins. Its unique chemical structure and broad inhibitory profile make it a significant candidate in the fight against antimicrobial resistance. The quantitative data and experimental methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel antibacterial therapies. Further investigation into its clinical efficacy and safety is ongoing and will be crucial in defining its role in treating infections caused by multidrug-resistant pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Qpx7728 | C10H8BFO4 | CID 140830474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. toku-e.com [toku-e.com]

An In-depth Technical Guide to (1R,2S)-Xeruborbactam Disodium: A Novel Broad-Spectrum β-Lactamase Inhibitor

(1R,2S)-Xeruborbactam disodium (B8443419) (CAS Number: 2170834-63-4), also known as Xeruborbactam (B10854609) or QPX7728, is an investigational, potent, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronic acid class.[1][2][3] It is being developed to combat antimicrobial resistance by restoring the efficacy of β-lactam antibiotics against a wide range of multidrug-resistant (MDR) Gram-negative bacteria.[1][4] Xeruborbactam exhibits a broad inhibitory spectrum against Ambler Class A, B, C, and D β-lactamases, including serine-β-lactamases and metallo-β-lactamases (MBLs) that are resistant to many existing inhibitors.[1][5][6] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and experimental protocols related to Xeruborbactam.

Chemical Properties and Synthesis

(1R,2S)-Xeruborbactam disodium is the active form of the inhibitor, with the specific (1S,2R)-stereochemistry being crucial for its potent inhibitory activity.[1] This specific configuration ensures the correct spatial orientation of the boronic acid moiety for effective interaction with the active site of β-lactamase enzymes.[1] The synthesis of Xeruborbactam involves a chiral separation process to isolate the desired stereoisomer.[1] Several synthetic routes have been described, including a Miyaura borylation followed by cyclopropanation and chiral separation, as well as a Simmons-Smith reaction approach.[7]

| Property | Value | Reference |

| CAS Number | 2170834-63-4 | [1] |

| Molecular Formula | C10H8BFO4 | [1] |

| Molecular Weight | 221.98 g/mol | [1] |

| IUPAC Name | (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1][7]benzoxaborinine-4-carboxylic acid | [1] |

| InChI Key | KOHUFVUIYUCFNG-PHDIDXHHSA-N | [1] |

Mechanism of Action

The primary mechanism of action of β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[1] Bacteria develop resistance to β-lactam antibiotics primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[1][7] Xeruborbactam acts as a potent inhibitor of a wide range of these β-lactamases.[1]

Xeruborbactam's broad spectrum of activity includes:

-

Class A: Extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[8]

-

Class B: Metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP.[7][9]

-

Class C: AmpC β-lactamases.[8]

-

Class D: Oxacillinases (OXA), including carbapenem-hydrolyzing OXA enzymes found in Acinetobacter baumannii.[7][8]

In addition to its β-lactamase inhibitory activity, Xeruborbactam also exhibits low-potency direct antibacterial activity by binding to multiple PBPs, particularly PBP3.[9] This intrinsic activity can contribute to the overall efficacy of combination therapies.[10]

In Vitro Efficacy

Xeruborbactam has demonstrated potent in vitro activity when combined with various β-lactam antibiotics against a broad range of clinical isolates.

Inhibitory Activity (IC50) Against Purified β-Lactamases

| β-Lactamase | Class | IC50 (nM) | Reference |

| KPC-3 | A | 3 | [7] |

| P99 (E. cloacae) | C | 22 | [7] |

| OXA-48 | D | 1 | [7] |

| OXA (A. baumannii) | D | 2 | [7] |

| VIM-1 | B | 14-55 | [7] |

| NDM-1 | B | 14-55 | [7] |

Minimum Inhibitory Concentration (MIC) Data

Xeruborbactam significantly lowers the MICs of partner β-lactams against resistant strains.

| Organism | Resistance Mechanism | Antibiotic | MIC90 (µg/mL) Alone | MIC90 (µg/mL) with Xeruborbactam (4 or 8 µg/mL) | Reference |

| Carbapenem-resistant Enterobacterales (CRE) | KPC | Meropenem (B701) | >64 | 0.125 (with 8 µg/mL) | [6] |

| MBL-producing CRE | NDM, VIM, IMP | Meropenem | >64 | 1 (with 8 µg/mL) | [6] |

| Carbapenem-resistant A. baumannii (CRAB) | OXA | Meropenem | >64 | ≤8 (for ≥90% of isolates with ≥4 µg/mL) | [1] |

| P. aeruginosa | Various | Meropenem | >64 | ≤8 (for ≥90% of isolates with ≥4 µg/mL) | [1] |

| M. abscessus | BlaMab | Tebipenem | >256 | 4 (with 4 µg/mL) | [11] |

Direct Antibacterial Activity of Xeruborbactam Alone:

| Organism Group | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Carbapenem-resistant Enterobacterales | 16 | 32 | [8] |

| Carbapenem-resistant A. baumannii | 16 | 64 | [8] |

| P. aeruginosa | >64 | >64 | [8] |

In Vivo Efficacy

The in vivo efficacy of Xeruborbactam in combination with β-lactams has been evaluated in murine infection models.

Neutropenic Mouse Thigh Infection Model

In a neutropenic mouse thigh infection model against K. pneumoniae expressing KPC-3, SHV-11, and SHV-12, meropenem alone (300 mg/kg every 2 hours for 24 hours) did not significantly reduce the bacterial load.[7] However, the combination of meropenem with Xeruborbactam demonstrated significant efficacy.[7] Similarly, Xeruborbactam enhanced the activity of meropenem against KPC-producing Enterobacteriaceae, OXA-23-producing A. baumannii, and MDR P. aeruginosa in murine models.[7]

Pharmacokinetics

Phase 1 clinical studies have shown that Xeruborbactam has unique pharmacokinetic properties, including a long elimination half-life that provides sustained plasma concentrations.[5] An oral prodrug, QPX7831, is also under investigation to allow for a transition from intravenous to oral therapy.[1] The long half-life of Xeruborbactam, estimated to be around 30 hours, supports once-daily dosing.[11][12] A loading dose allows for the rapid achievement of steady-state plasma levels within the first day of treatment.[5]

Experimental Protocols

Broth Microdilution for MIC Determination

-

Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic alone and in combination with Xeruborbactam.

-

Methodology:

-

Prepare two-fold serial dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates, as per CLSI M07 guidelines.[6][11]

-

For combination testing, add Xeruborbactam to the broth at a fixed concentration (e.g., 4 or 8 µg/mL).[6]

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubate the plates at 35°C for 16-20 hours in ambient air.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Include appropriate quality control strains in each run, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853.[6]

-

β-Lactamase Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of Xeruborbactam required to inhibit 50% of the activity of a purified β-lactamase.

-

Methodology:

-

Purify the target β-lactamase enzyme from a recombinant expression system.

-

Prepare a reaction mixture containing a specific concentration of the purified enzyme in a suitable buffer (e.g., phosphate (B84403) buffer with ZnCl2 for MBLs).

-

Add varying concentrations of Xeruborbactam to the reaction mixture and pre-incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin).

-

Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Clinical Development

Xeruborbactam has completed Phase 1 clinical trials, which have demonstrated its safety and tolerability when administered alone and in combination with meropenem.[5] It is currently undergoing further clinical development in combination with various β-lactam partners for both intravenous and oral administration.[1][6][13] Combination therapies, such as with ceftibuten, are being investigated for the treatment of complicated urinary tract infections caused by resistant Enterobacterales.[12][14]

Conclusion

This compound is a promising, next-generation β-lactamase inhibitor with an exceptionally broad spectrum of activity against clinically important serine- and metallo-β-lactamases. Its ability to restore the activity of multiple β-lactam antibiotics against highly resistant Gram-negative pathogens, coupled with favorable pharmacokinetic properties, positions it as a valuable agent in the fight against antimicrobial resistance. Further clinical development will be crucial in defining its role in the treatment of serious bacterial infections.

References

- 1. This compound | 2170834-63-4 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. 216. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Multiple Doses of the Beta-lactamase inhibitor Xeruborbactam Alone and in Combination Meropenem in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Qpex Biopharma Announces Presentations on Phase 1 and Nonclinical Data on Three Clinical Stage Oral and IV Products Targeting Antibiotic-Resistant Bacterial Infections at 2022 ID Week Meeting - Qpex Biopharma [qpexbio.com]

- 14. Xeruborbactam + Ceftibuten for Bacterial Infection · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

The Pharmacology of Xeruborbactam Disodium: An In-depth Technical Guide